2-(4-Isopropylphenyl)benzo-1,4-quinone
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Overview
Description
2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione is a compound that belongs to the class of cyclohexadienones It is characterized by a cyclohexadiene ring substituted with a phenyl group that contains an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of a substituted phenol with a cyclohexadienone precursor. One common method involves the use of Friedel-Crafts alkylation to introduce the isopropyl group onto the phenyl ring, followed by oxidation to form the cyclohexadienone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, followed by purification and crystallization steps to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinones, reduced cyclohexane derivatives, and functionalized phenyl compounds .
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can induce apoptosis in cancer cells by generating reactive oxygen species and activating caspases . It also affects cellular signaling pathways, leading to changes in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexa-2,5-diene-1,4-dione: Similar structure but lacks the isopropyl group, resulting in different reactivity and applications.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains additional methoxy and hexyl groups, which alter its chemical properties and biological activities.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar core structure with different substituents, leading to unique applications.
Uniqueness
2-[4-(propan-2-yl)phenyl]cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the isopropyl group, which enhances its stability and reactivity compared to other similar compounds. This structural feature also contributes to its potential biological activities and applications in various fields .
Properties
Molecular Formula |
C15H14O2 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(2)11-3-5-12(6-4-11)14-9-13(16)7-8-15(14)17/h3-10H,1-2H3 |
InChI Key |
KKPSZFNRXWUJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
Origin of Product |
United States |
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